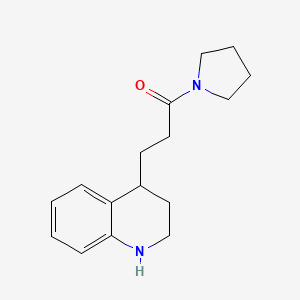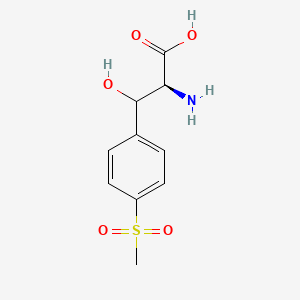
(2S)-2-Amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-Amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a hydroxyl group, and a methylsulfonyl-substituted phenyl group attached to a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(methylsulfonyl)benzaldehyde and glycine.
Aldol Condensation: The initial step involves an aldol condensation reaction between 4-(methylsulfonyl)benzaldehyde and glycine in the presence of a base such as sodium hydroxide. This reaction forms an intermediate β-hydroxy-α-amino acid.
Hydrogenation: The intermediate is then subjected to hydrogenation using a catalyst such as palladium on carbon (Pd/C) to reduce the double bond and form the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions: (2S)-2-Amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base such as pyridine.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other derivatives.
科学的研究の応用
(2S)-2-Amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biochemistry: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: It may be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of (2S)-2-Amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The methylsulfonyl group may enhance the compound’s stability and solubility, contributing to its overall biological activity.
類似化合物との比較
- (2S)-2-Amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid
- (2S)-2-Amino-3-hydroxy-3-(4-chlorophenyl)propanoic acid
- (2S)-2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid
Comparison:
- Uniqueness: The presence of the methylsulfonyl group in (2S)-2-Amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoic acid distinguishes it from other similar compounds. This group can influence the compound’s reactivity, solubility, and overall biological activity.
- Reactivity: The methylsulfonyl group may make the compound more resistant to certain types of chemical reactions compared to other substituents like nitro or chloro groups.
特性
分子式 |
C10H13NO5S |
|---|---|
分子量 |
259.28 g/mol |
IUPAC名 |
(2S)-2-amino-3-hydroxy-3-(4-methylsulfonylphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO5S/c1-17(15,16)7-4-2-6(3-5-7)9(12)8(11)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14)/t8-,9?/m0/s1 |
InChIキー |
OTAAFSSMHIARNW-IENPIDJESA-N |
異性体SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C([C@@H](C(=O)O)N)O |
正規SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(C(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


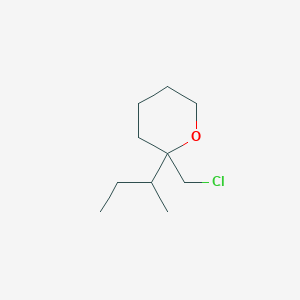

![1'-Benzyl-3-methoxyspiro[isochroman-1,4'-piperidine]](/img/structure/B13152783.png)
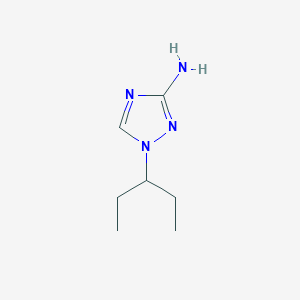


![1-[3-(1,2-Thiazol-3-yl)phenyl]ethan-1-one](/img/structure/B13152794.png)
![Ethyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B13152796.png)
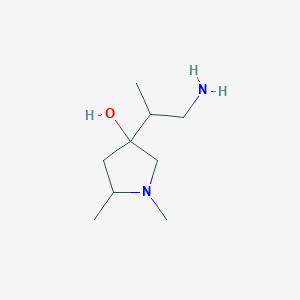
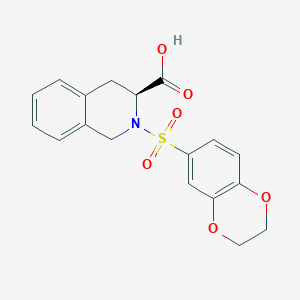

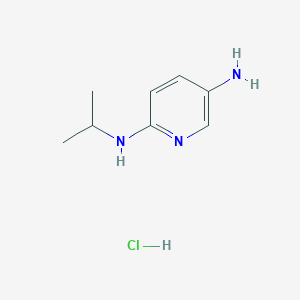
![Ethyl 2-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B13152826.png)
